Diisopropylidenegalactose

Description

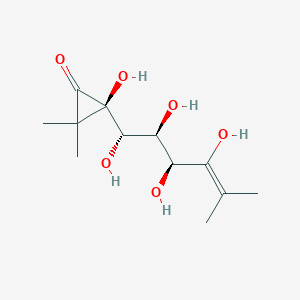

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-3,3-dimethyl-2-[(1S,2S,3S)-1,2,3,4-tetrahydroxy-5-methylhex-4-enyl]cyclopropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-5(2)6(13)7(14)8(15)9(16)12(18)10(17)11(12,3)4/h7-9,13-16,18H,1-4H3/t7-,8+,9+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYQQHVJQYBRSW-JDVQERKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(C(C(C1(C(=O)C1(C)C)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C([C@H]([C@@H]([C@@H]([C@]1(C(=O)C1(C)C)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization for 1,2:3,4 Di O Isopropylidene α D Galactopyranose

Historical Development of Protection Strategies for Galactose

The challenge in carbohydrate chemistry lies in discriminating between multiple hydroxyl groups of similar reactivity on a monosaccharide ring. wiley-vch.de Historically, before the widespread adoption of acetal (B89532) protection, chemists relied on other functional groups to temporarily mask these reactive sites. Early strategies often involved the use of ethers and esters. acs.org

Benzyl ethers, for example, have a long history in carbohydrate synthesis due to their stability under a wide range of acidic and basic conditions and their convenient removal via catalytic hydrogenation. wiley-vch.de Ester protecting groups, such as acetates and benzoates, offered an alternative, base-labile protection strategy. The complementary nature of acid-stable ethers and base-labile esters allowed for orthogonal protection schemes, a fundamental concept in multistep synthesis. acs.orgrsc.org

However, achieving regioselectivity with these early methods was often a significant hurdle, frequently requiring multi-step sequences of protection and deprotection that could be low-yielding. rsc.orgnih.gov The introduction of cyclic acetals, particularly isopropylidene acetals (acetonides), represented a major advancement. These groups could be installed to protect vicinal cis-diols with relative ease and high selectivity, simplifying synthetic routes and making intermediates like diisopropylidenegalactose readily accessible.

Contemporary Protocols for Isopropylidene Acetal Formation from Galactose

The formation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is typically achieved through the reaction of D-galactose with acetone (B3395972) under acidic conditions. This condensation reaction forms two five-membered dioxolane rings, protecting the hydroxyl groups at positions 1, 2, 3, and 4.

Acid-Catalyzed Acetone Condensation Approaches

The most common and established method for synthesizing this compound involves the direct reaction of D-galactose with an excess of acetone, which serves as both the reagent and the solvent. The reaction is catalyzed by the presence of a Brønsted or Lewis acid. The key step in the acid-catalyzed mechanism is the activation of the carbonyl group of acetone, making it susceptible to nucleophilic attack by the hydroxyl groups of galactose. acs.orgyoutube.com

Common catalytic systems include anhydrous copper (II) sulfate (B86663), zinc chloride (ZnCl₂) combined with sulfuric acid (H₂SO₄), or iodine. uobaghdad.edu.iq These catalysts facilitate the formation of a hemiacetal intermediate, which then cyclizes and dehydrates to form the stable isopropylidene acetal. A typical laboratory preparation involves stirring D-galactose in acetone with both a Lewis acid like ZnCl₂ and a strong Brønsted acid like H₂SO₄ at room temperature. uobaghdad.edu.iq

| Reactant | Catalysts | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| D-galactose | ZnCl₂, H₂SO₄ | Acetone | Room temperature, 4-5 hours | ~81% | uobaghdad.edu.iq |

Alternative Catalytic Systems for Enhanced Efficiency

While traditional acid catalysis is effective, research has focused on developing more efficient and selective catalytic systems. One promising area is the use of chiral phosphoric acids (CPAs) as catalysts for regioselective acetalizations. nih.govchemrxiv.org These catalyst-controlled reactions can proceed with high regioselectivity, sometimes in a regiodivergent manner depending on the specific catalyst chosen. chemrxiv.org Studies have shown that BINOL-derived CPAs can promote the selective protection of diols on various monosaccharides, including D-galactose, using reagents like 2-methoxypropene (B42093) under mild conditions. nih.govchemrxiv.org These advanced systems offer the potential for higher yields and reduced formation of undesirable regioisomers, which can simplify purification processes. nih.gov

Regiochemical Control in Acetalization Processes

The selective formation of the 1,2:3,4-di-O-isopropylidene derivative over other possible isomers is a result of thermodynamic and stereochemical factors. In D-galactose, the hydroxyl groups at C1/C2 and C3/C4 are both arranged in a cis configuration on the pyranose ring. This stereochemistry is ideal for the formation of stable, five-membered dioxolane rings upon reaction with acetone.

The reaction proceeds to form the bicyclic acetal structure, leaving the primary hydroxyl group at the C-6 position unprotected. This high degree of regioselectivity is driven by the thermodynamic stability of the fused five-membered ring system. The primary hydroxyl at C-6 is sterically unhindered and does not have a vicinal cis-hydroxyl partner, making the formation of a six-membered 4,6-O-isopropylidene acetal less favorable under these conditions. This inherent selectivity makes this compound a valuable intermediate, providing a clear synthetic handle at the C-6 position for subsequent reactions like glycosylation or oxidation. biosynth.com

Advanced Analytical Techniques for Purity and Structural Elucidation in Synthetic Studies

Confirming the structure and assessing the purity of the synthesized 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is critical. Modern analytical chemistry provides powerful tools for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is indispensable for the structural elucidation of carbohydrate derivatives. researchgate.net Both ¹H and ¹³C NMR provide a detailed picture of the molecular structure, allowing for unambiguous confirmation of the product. uobaghdad.edu.iqsemanticscholar.org

In the ¹H NMR spectrum of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, the anomeric proton (H-1) appears as a characteristic doublet at approximately 5.56 ppm with a coupling constant (J) of about 5.0 Hz. uobaghdad.edu.iq The signals for the four methyl groups of the two isopropylidene protectors typically appear as distinct singlets between 1.32 and 1.52 ppm, confirming their presence. The protons on the pyranose ring (H-2, H-3, H-4, H-5) and the methylene (B1212753) protons at C-6 (H-6a, H-6b) appear as multiplets in the region of 3.74 to 4.60 ppm. uobaghdad.edu.iq

The ¹³C NMR spectrum further corroborates the structure. It shows characteristic signals for the quaternary carbons of the two isopropylidene groups around 108.6 and 109.4 ppm. uobaghdad.edu.iq The anomeric carbon (C-1) resonates at approximately 96.3 ppm, while the other ring carbons (C-2 to C-5) appear between 68.6 and 71.5 ppm. uobaghdad.edu.iq Crucially, the signal for the primary carbon at C-6 is observed at around 62.3 ppm, confirming it bears a free hydroxyl group. uobaghdad.edu.iq

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| H-1 / C-1 | 5.56 (d, J=5.0 Hz) | 96.3 |

| H-2 / C-2 | 4.32 (dd) | 70.5 |

| H-3 / C-3 | 4.60 (dd) | 70.7 |

| H-4 / C-4 | 4.26 (dd) | 71.5 |

| H-5 / C-5 | 3.86 (m) | 68.6 |

| H-6 / C-6 | 3.74-3.83 (m) | 62.3 |

| C(CH₃)₂ | - | 108.6, 109.4 |

| C(CH₃)₂ | 1.32, 1.44, 1.52 (s) | 24.3, 24.9, 25.9, 26.0 |

Data sourced from Baghdad Science Journal. uobaghdad.edu.iq

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose. It provides valuable information regarding the functional groups present in the molecule, confirming the success of the protection of the hydroxyl groups of galactose.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific vibrational modes of its molecular structure. A significant broad band is typically observed in the region of 3489 cm⁻¹, which is indicative of the O-H stretching vibration of the remaining free primary hydroxyl group at the C-6 position. chemicalbook.com The presence of this band confirms that while the 1,2 and 3,4 diols are protected by isopropylidene groups, the C-6 hydroxyl group remains available for further chemical modification.

Strong absorption peaks are also found around 2985 cm⁻¹ and 2933 cm⁻¹, which are assigned to the symmetric and asymmetric C-H stretching vibrations of the methyl groups within the isopropylidene protectors and the C-H bonds of the pyranose ring. chemicalbook.com Furthermore, a prominent absorption band around 1069 cm⁻¹ is attributed to C-O stretching vibrations, characteristic of the ether linkages within the acetal groups and the pyranose ring structure. chemicalbook.com

The analysis of the IR spectrum is a crucial step in verifying the identity and purity of synthesized 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, ensuring the desired selective protection has been achieved before its use in subsequent synthetic steps.

| **Frequency (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3489 (broad) | O-H Stretch | Primary Alcohol (-CH₂OH) |

| 2985 | C-H Asymmetric Stretch | Methyl (CH₃) |

| 2933 | C-H Symmetric Stretch | Methylene/Methine (CH₂/CH) |

| 1069 | C-O Stretch | Acetal/Ether (C-O-C) |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, providing definitive confirmation of its molecular weight and offering insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₂H₂₀O₆, corresponding to a molecular weight of 260.28 g/mol . biosynth.comscbt.comnist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is often observed at m/z 260, confirming the compound's molecular mass. However, the molecular ion of acetal-protected carbohydrates can be unstable. A more prominent peak is frequently observed at m/z 245, which corresponds to the loss of a methyl radical ([M-CH₃]⁺) from one of the isopropylidene groups. nih.gov This fragmentation is a characteristic feature for isopropylidene-protected monosaccharides.

The fragmentation pattern provides further structural confirmation. Key fragment ions observed in the mass spectrum of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose are detailed below. The generation of these fragments typically involves the cleavage of the isopropylidene groups and the pyranose ring. For instance, a characteristic fragment ion is often seen at m/z 100. nih.gov Other significant fragments can arise from further losses and rearrangements, providing a unique fingerprint for the molecule.

The detailed analysis of these fragmentation pathways allows for unambiguous identification of the compound and helps to distinguish it from other isomers.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |

| 260 | [C₁₂H₂₀O₆]⁺ | Molecular Ion (M⁺) |

| 245 | [M-CH₃]⁺ | Loss of a methyl radical |

| 100 | [C₅H₈O₂]⁺ | Characteristic fragment from isopropylidene group |

Derivatization Chemistry of the Unprotected 6 Hydroxyl Group of 1,2:3,4 Di O Isopropylidene α D Galactopyranose

Selective Functionalization Strategies at C-6

The exposed and sterically unhindered nature of the C-6 primary hydroxyl group makes it more reactive than the secondary hydroxyl groups found at other positions in an unprotected monosaccharide. researchgate.net This inherent reactivity allows for highly selective functionalization.

Esterification is a common strategy to modify the C-6 position. The reaction of diisopropylidenegalactose with various acyl chlorides in the presence of a base like pyridine (B92270) leads to the formation of C-6 esters. This process is efficient and allows for the introduction of a wide range of acyl groups. Research has demonstrated high yields for the synthesis of various 6-O-acyl derivatives, which can serve as enzyme inhibitors or advanced intermediates. rsc.org

Below is a summary of representative esterification reactions at the C-6 position:

Table 1: Selective Esterification of the C-6 Hydroxyl Group| Product Name | Acylating Agent | Yield (%) |

|---|---|---|

| 1,2:3,4-Di-O-isopropylidene-6-O-pentanoyl-α-D-galactopyranose | Pentanoyl chloride | 84% |

| 6-O-Hexanoyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Hexanoyl chloride | 93% |

| 1,2:3,4-Di-O-isopropylidene-6-O-octanoyl-α-D-galactopyranose | Octanoyl chloride | 78% |

| 1,2:3,4-Di-O-isopropylidene-6-O-lauroyl-α-D-galactopyranose | Lauroyl chloride | 82% |

Data sourced from Synthesis and elucidation of strained galactopyranose esters as selective cyclooxygenase-2 inhibitor. rsc.org

Etherification at the C-6 position provides another route to stable, functionalized derivatives. Williamson ether synthesis is a frequently employed method. For instance, reacting this compound with allyl bromide and sodium hydride yields the corresponding 6-O-allyl ether. thieme-connect.de Similarly, propargyl ethers can be synthesized by reacting the substrate with propargyl bromide in the presence of a base, a transformation that introduces a terminal alkyne group valuable for click chemistry applications.

Table 2: Selective Etherification of the C-6 Hydroxyl Group

| Product Name | Alkylating Agent | Base | Yield (%) |

|---|---|---|---|

| 6-O-Allyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Allyl bromide | Sodium Hydride | 87% |

| 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose | 3-bromoprop-1-yne | Sodium Hydroxide (B78521) | 88% |

Data sourced from Science of Synthesis and Baghdad Science Journal. thieme-connect.deuobaghdad.edu.iq

To orchestrate complex multi-step syntheses, it is often necessary to selectively protect the C-6 hydroxyl group. Due to the lower steric hindrance of the primary C-6 hydroxyl compared to secondary hydroxyls, bulky protecting groups can be introduced with high selectivity. researchgate.net Commonly used bulky reagents for this purpose include triphenylmethyl (trityl), pivaloyl, and various silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS). researchgate.net The introduction of these groups allows other chemical modifications to be performed on different parts of the molecule, with the option to deprotect the C-6 position at a later, strategic stage of the synthesis.

Oxidation Reactions of the Primary Alcohol

The primary alcohol at C-6 can be selectively oxidized to yield either an aldehyde or a carboxylic acid, both of which are valuable functional groups for further synthetic transformations.

Controlled oxidation of the C-6 hydroxyl furnishes the corresponding aldehyde, 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose. This aldehyde is a key intermediate for synthesizing higher-carbon sugars and other complex carbohydrate structures. Aldehydes are versatile functional groups that can participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions and aldol (B89426) additions, as well as reductive amination to form amino sugars.

More vigorous oxidation of the primary alcohol at C-6 leads to the formation of 1,2:3,4-Di-O-isopropylidene-α-D-galacturonic acid. lookchem.com This sugar acid is a valuable building block in its own right. lookchem.comchemicalbook.com It serves as a key intermediate in the synthesis of glycosidic and heterocyclic compounds, with applications in the pharmaceutical industry for the development of new therapeutic agents. lookchem.com

Nucleophilic Substitution Reactions at C-6

Direct nucleophilic substitution of the hydroxyl group at C-6 is not feasible due to the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, a two-step strategy is employed. First, the hydroxyl group is converted into a good leaving group, typically by sulfonylation to form a tosylate or mesylate. This activation step transforms the C-6 position into an electrophilic center.

Following activation, the tosylated or mesylated intermediate can readily undergo Sₙ2 reactions with a variety of nucleophiles. This approach has been successfully used to introduce sulfur nucleophiles, leading to the synthesis of 6-S-heterocyclic derivatives of this compound. researchgate.net This methodology opens a pathway to a broad class of C-6 substituted analogs, including thioethers, azides, and halides, which are important precursors for further chemical elaboration.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose |

| 1,2:3,4-Di-O-isopropylidene-6-O-pentanoyl-α-D-galactopyranose |

| 6-O-Hexanoyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose |

| 1,2:3,4-Di-O-isopropylidene-6-O-octanoyl-α-D-galactopyranose |

| 1,2:3,4-Di-O-isopropylidene-6-O-lauroyl-α-D-galactopyranose |

| 6-O-Allyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose |

| 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose |

| Triphenylmethyl (Trityl) |

| Pivaloyl |

| tert-butyldiphenylsilyl (TBDPS) |

| 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose |

| 1,2:3,4-Di-O-isopropylidene-α-D-galacturonic acid |

| 6-O-tosyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose |

Halogenation Pathways (e.g., Iodination, Bromination)

The conversion of the primary hydroxyl group at the C-6 position of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose to a halogen atom is a fundamental transformation that opens up avenues for further nucleophilic substitution reactions. Iodination and bromination are the most commonly employed halogenation pathways.

A widely utilized and efficient method for the iodination of the 6-hydroxyl group involves the use of a reagent system composed of iodine, triphenylphosphine (B44618) (PPh₃), and imidazole (B134444) in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). This combination of reagents effectively converts the primary alcohol into an iodo derivative. The reaction proceeds through the formation of an intermediate phosphonium (B103445) salt.

The general reaction is as follows:

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose + I₂ + PPh₃ + Imidazole → 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This method is favored for its relatively mild reaction conditions and good to excellent yields. For instance, treatment of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose with triphenylphosphine, iodine, and imidazole in refluxing THF has been reported to yield 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

Azide (B81097) Displacement from Sulfonate Esters

Another pivotal derivatization route is the introduction of an azido (B1232118) group at the C-6 position. This is typically achieved through a two-step process involving the initial conversion of the 6-hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic displacement with an azide salt.

First, the 6-hydroxyl group is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine to form the corresponding 6-O-sulfonate ester. Subsequently, this sulfonate ester is treated with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the sulfonate group via an Sₙ2 reaction to yield 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

This azido derivative is a valuable intermediate, as the azide group can be readily reduced to a primary amine or participate in click chemistry reactions.

Amination Reactions

Direct amination of the 6-hydroxyl group is a less common but still significant transformation. More frequently, the introduction of an amino group is accomplished indirectly. One common strategy involves the conversion of the hydroxyl group to a leaving group, as described in the halogenation and sulfonate ester formation sections, followed by displacement with ammonia (B1221849) or an appropriate amine.

Alternatively, the Mitsunobu reaction provides a pathway for the direct conversion of the 6-hydroxyl group to a protected amine. This reaction typically involves triphenylphosphine, a diazodicarboxylate derivative (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate), and a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid. The resulting intermediate can then be deprotected to reveal the primary amine.

Formation of Sulfate (B86663) Esters

The synthesis of sulfate esters of carbohydrates is of significant biological interest. The 6-hydroxyl group of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose can be sulfated using a variety of sulfating agents. A common and effective method involves the use of a sulfur trioxide-pyridine complex (SO₃·py) in a suitable solvent like pyridine or DMF. This reagent is a mild sulfating agent that selectively reacts with the primary hydroxyl group.

The reaction proceeds by the electrophilic attack of the sulfur trioxide on the oxygen of the hydroxyl group, followed by proton transfer, to yield the corresponding 6-O-sulfate ester. These sulfated carbohydrate derivatives are valuable for studying the biological roles of sulfated glycans.

Transesterification Reactions

The unprotected 6-hydroxyl group of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose can also participate in transesterification reactions, particularly those catalyzed by enzymes. Lipases are commonly employed for this purpose due to their selectivity and ability to function in non-aqueous media. researchgate.net In these reactions, the galactopyranose derivative acts as the acyl acceptor. google.com

For example, immobilized lipases have been used to catalyze the transesterification of methyl esters of fatty acids with 1,2:3,4-di-O-isopropylidene-D-galactopyranose in a solvent like tetrahydrofuran. researchgate.net This enzymatic approach allows for the synthesis of sugar fatty acid esters under mild conditions, yielding products with potential applications as biodegradable surfactants and emulsifiers. The process involves the lipase (B570770) activating the fatty acid ester, which is then transferred to the 6-hydroxyl group of the galactopyranose derivative. researchgate.net

1,2:3,4 Di O Isopropylidene α D Galactopyranose As a Key Building Block in Advanced Organic Synthesis

Role in the Synthesis of Biologically Relevant Molecules

The application of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose extends significantly into the pharmaceutical and life science sectors. It is widely employed as a foundational element for the synthesis of various biologically active molecules due to its chiral structure and the strategic availability of its C-6 hydroxyl group for further modification. chemsynlab.comdeyerchem.com

This galactose derivative is a key starting material in the synthesis of novel carbohydrate-based drugs, including antiviral agents. chemsynlab.com Its utility is demonstrated in the preparation of isocarbonucleoside analogues, which are evaluated for their antiviral properties. researchgate.net The synthesis of these analogues often involves modifications at the C-6 position of the galactopyranose ring, a process facilitated by the selectively unprotected hydroxyl group of the parent molecule. Deprotection of the isopropylidene groups in the final stages yields compounds with enhanced solubility in aqueous media, which is crucial for biological assays. researchgate.net

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose serves as an intermediate in the creation of potential anti-inflammatory drugs. chemsynlab.com The development of novel anti-inflammatory agents often involves the synthesis of complex molecules that can interact with biological pathways mediating inflammation. nih.govderpharmachemica.commdpi.commdpi.com The carbohydrate framework provided by diisopropylidenegalactose can be elaborated into more complex structures designed to modulate these pathways.

The compound acts as a structural scaffold for building analogs of anti-cancer drugs. chemsynlab.com In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of related compounds. nih.govwustl.edunih.govresearchgate.netrjeid.com 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose provides a chiral, biocompatible scaffold. It is also used in the synthesis of biological probes that have significant potential in pharmaceutical and medical applications, such as the modification of porphyrins to create carbohydrate-porphyrin compounds used in the diagnosis and treatment of tumors. deyerchem.com

Beyond pharmaceuticals, 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is a valuable precursor in other industries. It serves as a starting material for the synthesis of certain agrochemicals. chemsynlab.com Additionally, it is utilized in the production of flavoring agents and perfumes, such as terpenoid-O-glycosides, making it an important compound for the food and beverage industry. chemsynlab.comdeyerchem.com

| Application Area | Specific Use |

| Pharmaceuticals | Synthesis of antiviral, anti-inflammatory, and anti-cancer agents. chemsynlab.com |

| Biotechnology | Development of glycoproteins for vaccines. chemimpex.com |

| Agrochemicals | Starting material for various agrochemical compounds. chemsynlab.com |

| Food & Fragrance | Precursor for flavoring agents, sugar substitutes, and perfumes. chemimpex.comchemsynlab.comdeyerchem.com |

Applications in Glycosylation Chemistry and Glycoconjugate Synthesis

Glycosylation, the process of attaching sugar moieties to other molecules, is a fundamental process in biology and a powerful tool in synthetic chemistry. biosynth.com 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is a cornerstone building block in this field, enabling the synthesis of complex oligosaccharides and glycoconjugates. chemimpex.comguidechem.com

In a glycosylation reaction, a glycosyl donor reacts with a glycosyl acceptor to form a glycosidic bond. The reactivity of both the donor and the acceptor is a critical factor that determines the yield and stereoselectivity of the reaction. nih.gov

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose functions effectively as a glycosyl acceptor. biosynth.com Its utility in this role stems from the presence of the single, sterically accessible, and nucleophilic primary hydroxyl group at the C-6 position, while all other hydroxyl groups remain protected. chemsynlab.combiosynth.com This allows for highly regioselective glycosylation at this position. For example, it has been used as an acceptor in reactions with tri-O-acetyl-D-glucal to form 1,6-linked disaccharides. biosynth.comscispace.com The nucleophilicity of the acceptor alcohol can significantly influence the stereochemical outcome of the glycosylation, and understanding this relationship is key to achieving desired stereoselectivity. nih.govnih.gov

| Property | Description |

| Molecular Formula | C₁₂H₂₀O₆ guidechem.com |

| Molecular Weight | 260.28 g/mol guidechem.com |

| CAS Number | 4064-06-6 guidechem.com |

| Appearance | Colorless to light yellow liquid deyerchem.comtcichemicals.com |

| Key Structural Feature | Isopropylidene protection at C-1, C-2, C-3, and C-4 positions with a free primary hydroxyl at C-6. chemsynlab.combiosynth.com |

| Primary Synthetic Role | Glycosyl acceptor in glycosylation reactions. biosynth.com |

Contributions to Understanding Glycosylation Reaction Mechanisms

The study of protected monosaccharides like 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose has contributed to the broader understanding of glycosylation reaction mechanisms. Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry, and its mechanism can range between two extremes: a dissociative S N 1-type mechanism involving a cationic intermediate and an associative S N 2-type reaction with a penta-coordinated transition state. ethz.ch

The stereochemical outcome of a glycosylation reaction is highly dependent on the protecting groups on the glycosyl donor. While not directly involving 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose as the donor, studies on related protected sugars, such as 4,6-O-benzylidene-protected building blocks, have provided significant insights. ethz.chscilit.com Research using cryogenic infrared spectroscopy has helped to elucidate the structure of glycosyl cations, revealing that intermediates can form anhydro cations (or oxocarbenium ions) which influences the stereoselective outcome of S N 1-type glycosylations. ethz.ch This fundamental understanding of how protecting groups dictate the structure and reactivity of intermediates is applicable across the field, informing how building blocks like diacetone-D-galactose will behave as glycosyl acceptors and how their derivatives might function as donors.

The table below summarizes key mechanistic aspects influenced by protecting groups in glycosylation reactions.

| Mechanistic Feature | Description | Implication for Stereoselectivity |

| S N 1 Pathway | Proceeds through a discrete, planar oxocarbenium ion intermediate. The acceptor can attack from either face. | Generally leads to a mixture of α and β anomers, unless influenced by other factors. |

| S N 2 Pathway | A concerted displacement reaction. The nucleophile (acceptor) attacks from the side opposite to the leaving group. | Leads to inversion of configuration at the anomeric center. An α-leaving group gives a β-glycoside. |

| Neighboring Group Participation | A participating group (e.g., an acetyl group at C-2) attacks the anomeric center to form a cyclic intermediate, which then undergoes S N 2 attack by the acceptor. | Reliably forms 1,2-trans glycosidic linkages. researchgate.net |

| Protecting Group Influence | Non-participating groups (like the isopropylidene groups) do not directly assist in the reaction but influence the conformation and reactivity of the sugar ring and its intermediates. | Stereoselectivity is governed by factors like solvent, temperature, and the S N 1/S N 2 nature of the reaction. |

Stereoselective Glycosidic Bond Formation

Achieving stereoselectivity in the formation of glycosidic bonds is a primary challenge in carbohydrate synthesis. The use of building blocks like 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, primarily as a glycosyl acceptor, is integral to strategies aimed at controlling this stereochemistry. While the isopropylidene groups are non-participating, their rigidity influences the conformation of the pyranose ring, which can affect the accessibility of the reacting hydroxyl group and the stereochemical outcome of subsequent reactions after its derivatization into a glycosyl donor.

The formation of 1,2-cis glycosidic linkages is particularly difficult as it cannot be controlled through neighboring group participation. ethz.ch In such cases, stereoselectivity is often governed by factors such as the solvent, temperature, and the nature of the promoter and leaving group. For instance, studies on the glycosylation of sialic acid derivatives have shown that high stereoselectivity for equatorial (α) glycosides can be achieved with certain donors, provided the reactions are conducted at very low temperatures (e.g., -78 °C). nih.gov This high selectivity was linked to the specific conformation of the donor, highlighting the subtle interplay of various factors in directing the stereochemical outcome. nih.gov

Conceptually new approaches, such as the stereoselective Ni-catalyzed carboboration of glycals, are also being developed to form C-glycosides with high stereocontrol, offering alternative pathways to these important structures. nih.gov

Integration into Diversity-Oriented Synthesis (DOS) Platforms

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukrsc.orgnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS employs a forward-thinking approach to create multiple, structurally distinct molecules from a common starting material through divergent reaction pathways. cam.ac.uk

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose is an ideal starting material for DOS platforms due to its defined stereochemistry and the single, reactive hydroxyl group. This allows for initial diversification reactions at the C-6 position. Subsequent removal of the isopropylidene groups, either sequentially or simultaneously, unmasks multiple hydroxyl groups, creating branch points for further diversification. This strategy allows for the efficient generation of libraries with significant variations in their molecular framework (skeletal diversity), stereochemistry, and appended functional groups (appendage diversity). nih.gov

The core principles of DOS that can be applied using a building block like diacetone-D-galactose are outlined below.

| DOS Principle | Application with Diacetone-D-galactose |

| Branching Pathways | The initial reaction at the C-6 hydroxyl is the first branch point. Subsequent deprotection of other hydroxyls opens up numerous further branching possibilities. |

| Skeletal Diversity | The carbohydrate core can be modified through ring-opening, ring-contraction, or rearrangement reactions to create novel molecular scaffolds distinct from the original pyranose structure. |

| Stereochemical Diversity | The inherent chirality of the galactose backbone can be used to control the stereochemistry of new centers formed during the synthesis, or reactions can be designed to generate diastereomeric products. |

| Appendage Diversity | A wide variety of functional groups and building blocks can be introduced at the C-6 position and, after deprotection, at the C-1, C-2, C-3, and C-4 positions. |

Utility in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a benchmark for the capabilities of modern organic synthesis. researchgate.netrsc.org These endeavors drive the development of new synthetic methods and strategies. Carbohydrates are often incorporated into the structures of natural products and are frequently sourced from the "chiral pool," readily available, enantiomerically pure starting materials like 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose.

The defined stereochemistry and versatile protecting group pattern of this building block make it a valuable precursor in multi-step syntheses. researchgate.net It provides a scaffold upon which the complex carbon framework of a target molecule can be constructed. Chemists can leverage the existing stereocenters of the galactose unit to set the stereochemistry of new chiral centers, significantly simplifying the synthetic challenge.

For example, the synthesis of natural products containing a galactose or a related hexose (B10828440) unit can begin with diacetone-D-galactose. The C-6 hydroxyl can be oxidized, reduced, or substituted to build out a carbon chain, which can then be elaborated into the complex ring systems and functional groups characteristic of many natural products, such as polyketides, macrolides, and various alkaloids. researchgate.net While specific, named total syntheses starting from this exact compound require deep literature review, its fundamental utility lies in providing a reliable, stereochemically-defined six-carbon unit for incorporation into larger, more complex molecular architectures. unibas.chsouthampton.ac.uk

Polymer Chemistry and Materials Science Involving 1,2:3,4 Di O Isopropylidene α D Galactopyranose Derivatives

Synthesis of Polymerizable Monomers from 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

The conversion of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose into polymerizable monomers is a critical first step in the creation of galactose-based polymers. This typically involves the introduction of a polymerizable functional group, such as a methacrylate (B99206), acrylate (B77674), or allyl group, onto the C-6 hydroxyl position.

Preparation of Galactose Methacrylate and Acrylate Monomers

Methacrylate and acrylate derivatives are widely used in polymer synthesis due to their reliable reactivity in radical polymerization. Several synthetic strategies have been developed to introduce these functionalities onto the diisopropylidenegalactose scaffold.

One common approach involves the reaction of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose with glycidyl (B131873) methacrylate (GMA). However, this condensation can be complex, often resulting in a mixture of products due to a competitive reaction between the desired epoxide ring-opening and an undesired transesterification pathway. youtube.com To achieve regioselectivity, alternative two-step methods have been proposed. One such method involves first treating the protected galactose with epichlorohydrin, followed by a ring-opening reaction with methacrylic acid to yield the target monomer. youtube.com Another strategy involves an addition reaction with 2-isocyanatoethyl methacrylate (IEMA), which cleanly affords 6-O-methacryloyloxyethylcarbamoyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose. nih.gov The synthesis of 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactose (MAIpGal) is a key example of these synthetic efforts. capes.gov.br

The synthesis of acrylate monomers follows similar principles, typically involving the esterification of the C-6 hydroxyl group with acryloyl chloride or acrylic anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct.

| Monomer Name | Precursors | Reagents | Key Features |

| 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactose (MAIpGal) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose; Methacrylic anhydride | Pyridine (B92270), DMAP | Direct esterification of the C-6 hydroxyl group. |

| Galactose-methacrylate via GMA | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose; Glycidyl Methacrylate (GMA) | Catalyst | Reaction can lead to product mixtures; alternative regioselective routes are preferred. youtube.com |

| 6-O-methacryloyloxyethylcarbamoyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose; 2-isocyanatoethyl methacrylate (IEMA) | Dibutyltin dilaurate | Urethane linkage connects the sugar to the methacrylate group. nih.gov |

| 6-O-acryloyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose; Acryloyl chloride | Triethylamine | Standard acryloylation of the primary alcohol. |

Synthesis of Allyl 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

The introduction of an allyl group provides a monomer that can be polymerized through various mechanisms, including radical polymerization and ring-opening metathesis polymerization (ROMP). The synthesis of 6-O-allyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a straightforward and high-yielding reaction. It is typically accomplished via a Williamson ether synthesis, where the hydroxyl group of the protected galactose is deprotonated by a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF). The resulting alkoxide then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide) to form the desired allyl ether. researchgate.net

Homopolymerization Studies of Galactose-Derived Monomers

Once synthesized, the galactose-based monomers can be polymerized to form homopolymers, known as glycopolymers. These materials are of great interest for biomedical applications due to their potential biocompatibility and specific biological interactions. The polymerization of these monomers has been explored using both conventional and controlled radical polymerization techniques.

Free-radical polymerization is a common method for polymerizing these sugar-based methacrylates. For instance, 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactose (MAIpGal) has been successfully homopolymerized in solvents like DMF using initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures. capes.gov.brekb.eg The resulting polymers generally exhibit good thermal stability. youtube.com

To achieve better control over molecular weight, dispersity, and polymer architecture, controlled radical polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been employed. acs.org RAFT polymerization of galactose methacrylate monomers, using a suitable chain transfer agent and initiator, yields well-defined polymers with predictable molecular weights and narrow molecular weight distributions. nih.govchemrxiv.org Similarly, ATRP has been used to create well-defined block copolymers incorporating these galactose monomers. acs.org The glass transition temperature (Tg) of these homopolymers is influenced by the specific structure of the monomer, including the nature of the linker between the galactose unit and the polymerizable group. youtube.com

| Polymerization Method | Monomer | Initiator / Catalyst System | Solvent | Typical Conditions | Resulting Polymer Properties |

| Free Radical | MAIpGal | AIBN | DMF | 70°C | Good thermal stability. capes.gov.brekb.eg |

| RAFT | Galactose Methacrylate (GalSMA) | ACVA / PETTC (RAFT Agent) | Phosphate Buffer | 70°C | Controlled molecular weight, low dispersity (Đ). nih.govchemrxiv.org |

| ATRP | MAIpGal | CuBr / PMDETA | Anisole | 90°C | Well-defined block copolymers can be synthesized. acs.org |

Copolymerization Strategies and Characterization of Resulting Polymers

Copolymerization offers a versatile platform to fine-tune the properties of galactose-based polymers by incorporating a second, structurally different monomer. This approach allows for the modulation of characteristics such as solubility, thermal properties, and mechanical strength.

Random Copolymerization with Vinyl Monomers (e.g., Methyl Acrylate, Styrene (B11656), Acrylonitrile (B1666552), Vinyl Acetate)

The random copolymerization of galactose-methacrylate monomers with common vinyl monomers has been explored to create materials that combine the properties of both components. Studies have described the copolymerization of this compound methacrylate with monomers such as methyl methacrylate and styrene. capes.gov.brresearchgate.net

The behavior of these copolymerization reactions is governed by the reactivity ratios of the respective monomers (r1 and r2). The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer versus the other monomer. umons.ac.be For instance, in the copolymerization of a methacrylate (M1) with styrene (M2), if both r1 and r2 are less than 1, the system tends towards alternation. If one ratio is significantly higher than the other, the resulting copolymer will be enriched in the more reactive monomer. mdpi.com

Styrene: Copolymerization with styrene introduces hydrophobicity and rigidity into the polymer backbone. The reactivity ratios in styrene-methacrylate systems often favor the formation of random copolymers with a tendency toward alternation. mdpi.com

Methyl Acrylate: Incorporating methyl acrylate can modify the glass transition temperature and flexibility of the final material.

Acrylonitrile: Copolymerization with acrylonitrile can enhance properties like solvent resistance and thermal stability. Radical copolymerization of acrylonitrile with various methacrylates has been shown to produce random copolymers. asianpubs.org

Vinyl Acetate (B1210297): The copolymerization of methacrylates with vinyl acetate can be challenging due to the significant difference in reactivity between the stable methacrylate radical and the highly reactive vinyl acetate radical. This often leads to copolymers that are rich in the methacrylate component, with vinyl acetate incorporating less readily. ekb.eg

The composition of the resulting copolymers can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to each monomer unit. The thermal properties, such as the glass transition temperature (Tg), of these random copolymers typically fall between those of the respective homopolymers and are dependent on the copolymer composition.

Copolymerization with Maleic Anhydride

Maleic anhydride is an interesting comonomer because it generally does not homopolymerize under radical conditions but readily copolymerizes with a wide range of electron-donating monomers, often in a strictly alternating fashion. ajchem-a.com Its copolymerization with styrene is a classic example of an alternating system. Copolymers containing this compound residues and maleic anhydride have been successfully synthesized. capes.gov.brresearchgate.net

The reaction involves the radical-initiated polymerization of the galactose-derived monomer (e.g., galactose methacrylate) with maleic anhydride. The resulting copolymer contains reactive anhydride units along the backbone, which can be subsequently modified through ring-opening reactions with nucleophiles like alcohols or amines. This post-polymerization modification provides a powerful tool for introducing further functionality into the glycopolymer structure. The characterization of these copolymers confirms the incorporation of both monomer units, and the properties of the final material depend on the comonomer feed ratio and the degree of alternation achieved.

Influence of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose Content on Polymer Properties (e.g., Hydrophilicity)

The incorporation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, typically as a derivatized monomer, into polymer chains significantly influences the final properties of the material. The bulky and hydrophobic nature of the isopropylidene protecting groups plays a crucial role in these effects. By copolymerizing a galactose-containing glycomonomer with other monomers, such as N-isopropylacrylamide (NIPAm), researchers can precisely tune the polymer's characteristics by altering the monomer feed ratio.

One of the key properties affected is the hydrophilicity of the polymer surface. As the content of the protected galactose monomer increases in copolymers, the surface generally becomes more hydrophobic. This is quantitatively demonstrated by water contact angle measurements, where a higher contact angle indicates lower hydrophilicity. For instance, in a study involving copolymers of a propargyl acrylate-derivatized this compound and NIPAm, the water contact angle was observed to increase with a higher percentage of the glycomonomer, confirming a decrease in surface hydrophilicity. rsc.org

Furthermore, the incorporation of this protected sugar affects the thermal properties of the polymers. In thermoresponsive polymers like those containing NIPAm, the lower critical solution temperature (LCST)—the temperature above which the polymer becomes less soluble in water—can be systematically adjusted. An increase in the content of the hydrophobic this compound-derived monomer typically leads to a decrease in the LCST of the resulting copolymer. rsc.org

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also dependent on the glycomonomer content. Research has shown that for copolymers containing protected galactose residues, the Tg tends to follow a monotonic decreasing trend as the amount of the bulky glycomonomer increases. rsc.org This effect is attributed to the introduction of the large side chains which can increase the free volume within the polymer matrix.

Table 1: Effect of Protected Glycomonomer Content on Copolymer Properties

Data derived from studies on copolymers of a 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose derivative and N-isopropylacrylamide.

| Molar % of Protected Galactose Monomer | Lower Critical Solution Temperature (LCST) (°C) | Water Contact Angle (°) | Glass Transition Temperature (Tg) (°C) |

| 0 (PNIPAm Homopolymer) | 32.5 | 65.4 | 134 |

| 5 | 28.1 | 70.2 | 129 |

| 10 | 24.3 | 74.5 | 125 |

| 15 | 20.2 | 78.1 | 120 |

| 100 (Glycohomopolymer) | Not Applicable | 85.3 | 98 |

Post-Polymerization Modification of Protected Carbohydrate Residues

After polymerization, the carbohydrate moieties within the polymer chains, which are protected by isopropylidene groups, can be chemically modified. This step is crucial for unmasking the functional groups of the sugar and tailoring the final properties of the polymer for specific applications, particularly in biomaterials.

Removal of Isopropylidene Protecting Groups to Reveal Hydroxylated Carbohydrate Residues

The removal of the 1,2:3,4-di-O-isopropylidene groups is a critical post-polymerization step to expose the free hydroxyl groups of the galactose units. This deprotection transforms the polymer from a relatively hydrophobic material into a highly hydrophilic one, which is essential for applications requiring interaction with aqueous biological environments. doi.org The process is typically accomplished through acid-catalyzed hydrolysis under conditions mild enough to avoid degradation of the main polymer chain.

Several acidic systems are commonly employed for this purpose:

Formic Acid : A widely used method involves dissolving the protected polymer in an aqueous solution of formic acid (e.g., 85-90%) and stirring at room temperature for an extended period, often 24 to 48 hours. rsc.orgrsc.orgnih.gov The resulting solution is then purified, typically by dialysis against distilled water, to remove the acid and the acetone (B3395972) byproduct, followed by lyophilization to obtain the final hydroxylated polymer. rsc.org

Trifluoroacetic Acid (TFA) : Dilute trifluoroacetic acid can also be used for efficient and rapid removal of the isopropylidene groups. doi.org However, careful control of the reaction time is crucial, as prolonged exposure (e.g., longer than one hour) to TFA can lead to the degradation of the polymer backbone. doi.org

Aqueous Sulfuric Acid : Another effective method is heating the polymer in a dilute aqueous solution of sulfuric acid (e.g., 1%) to induce hydrolysis of the acetal (B89532) groups. chemspider.com

The success of the deprotection reaction is routinely confirmed using spectroscopic techniques. In ¹H-NMR spectroscopy, the complete disappearance of the characteristic sharp singlet peaks corresponding to the methyl protons of the isopropylidene groups, typically found in the 1.2 to 1.6 ppm region, indicates a successful deprotection. doi.orgrsc.org Additionally, FTIR spectroscopy can show the appearance of a broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations of the newly exposed hydroxyl groups. rsc.org

Mechanistic Investigations of Reactions Involving 1,2:3,4 Di O Isopropylidene α D Galactopyranose Scaffolds

Detailed Mechanistic Studies of Carbon-Carbon Bond Forming Reactions

The primary alcohol at the C-6 position of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose can be readily oxidized to the corresponding aldehyde, 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose. This aldehyde is a key intermediate for carbon-carbon bond-forming reactions, allowing for chain extension and the introduction of new stereocenters.

The Henry, or nitroaldol, reaction is a classical C-C bond-forming reaction between a nitroalkane and a carbonyl compound. When applied to the aldehyde derived from diisopropylidenegalactose, it provides a powerful method for synthesizing nitro alcohols, which are precursors to amino alcohols and other valuable functionalities.

The inherent chirality of the 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose scaffold exerts significant stereocontrol over the outcome of the Henry reaction. The addition of a nitronate anion to the aldehyde at C-6 creates a new stereocenter, leading to the possibility of two diastereomeric products. The stereochemical course of the reaction is often dictated by the formation of a chelated intermediate involving the aldehyde, the incoming nucleophile, and a metal catalyst.

In an indium-catalyzed Henry-type reaction between 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose and bromonitroalkanes, a notable 1,2-anti diastereoselectivity is observed. thieme-connect.com This outcome is attributed to a chelation-controlled mechanism. The organoindium reagent, formed in situ, coordinates to both the aldehyde's carbonyl oxygen and the oxygen atom of the pyranose ring (O-5). This rigid, cyclic transition state forces the nucleophile to attack from the less sterically hindered face, leading to the preferential formation of the anti diastereomer. The existing stereocenter at C-5 of the galactose scaffold thus directly controls the stereochemistry of the newly formed center at C-6.

Table 1: Diastereoselective Henry-Type Reaction with this compound Aldehyde This table illustrates the typical diastereoselectivity observed in a chelation-controlled Henry reaction involving a galactose-derived aldehyde and various nitroalkanes, as described in the literature.

| Entry | Nitroalkane Reagent | Product Diastereomeric Ratio (syn:anti) |

| 1 | Bromonitromethane | Predominantly anti |

| 2 | 1-Bromo-1-nitroethane | 34:66 |

| 3 | 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane | Predominantly one diastereomer |

The Henry reaction is typically base-catalyzed, but modern variations employ metal catalysts to enhance efficiency and selectivity. A notable example is the use of a catalytic amount of indium in the presence of zinc for the reaction of bromonitroalkanes with the this compound aldehyde. thieme-connect.com The proposed catalytic cycle involves the reduction of In(III) to In(0) by zinc. The active In(0) then reacts with the bromonitroalkane via oxidative addition to form an organoindium species. This species coordinates to the aldehyde, as described in the chelation-control model, and facilitates the nucleophilic addition. The resulting indium(III) alkoxide is then reduced back to In(0) by zinc, regenerating the catalyst and completing the cycle. thieme-connect.com This catalytic system avoids the use of stoichiometric amounts of expensive indium and performs better than classic base-catalyzed methods in terms of yield and substrate scope. thieme-connect.com

While specific studies on solvent effects for this particular substrate are limited, the progression of Henry reactions is generally influenced by the solvent. The reaction involves ionic intermediates (nitronate and alkoxide), whose stability is solvent-dependent. Polar aprotic solvents are often effective at solvating the metal counter-ion without interfering with the nucleophile, thereby promoting the reaction.

Henry Reaction (Nitroaldol) with this compound Aldehyde

Elucidation of Nucleophilic Substitution Reaction Mechanisms

The C-6 primary hydroxyl group of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a prime site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The mechanism of this transformation almost invariably follows the SN2 (bimolecular nucleophilic substitution) pathway.

For a nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonyl anhydride (B1165640) (Tf2O), to form the corresponding 6-O-tosylate or 6-O-triflate esters. The triflate group is an exceptionally good leaving group, allowing for smooth and rapid nucleophilic substitution, often in less than 10 minutes. nih.gov

The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon (C-6) from the side opposite to the leaving group. libretexts.org This backside attack leads to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond. The reaction proceeds through a trigonal bipyramidal transition state. A key stereochemical consequence of this mechanism is the inversion of configuration at the reaction center, a phenomenon known as Walden inversion. Although C-6 is not a stereocenter in the starting material, this inversion is crucial when the substitution creates a new chiral center.

The rate of this SN2 reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the galactose substrate and the nucleophile. libretexts.org

Rate = k[Substrate][Nucleophile]

This bimolecular dependency reflects the concerted nature of the mechanism, where both reactants are involved in the single rate-determining step. libretexts.org This process has been successfully applied to introduce various sulfur nucleophiles and other functional groups at the C-6 position of the this compound scaffold. researchgate.net

Mechanistic Pathways of Transesterification Reactions

Transesterification reactions involving 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose typically utilize the free C-6 hydroxyl group as a nucleophile to attack an external ester. This process is fundamental in various enzymatic and chemical syntheses, such as the lipase-catalyzed synthesis of sophorolipid (B1247395) sugar esters and the ring-opening polymerization of lactones. nih.govresearchgate.netresearchgate.net

The mechanism, whether under acidic, basic, or enzymatic catalysis, proceeds through a nucleophilic acyl substitution pathway. masterorganicchemistry.com The key steps are:

Nucleophilic Attack: The oxygen atom of the C-6 hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the target ester.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the original alkoxy group of the ester is expelled as a leaving group.

In enzymatic reactions, such as those using lipase (B570770), the catalyst's active site facilitates the process by activating the ester and positioning the galactose nucleophile for optimal attack. nih.govresearchgate.net In the context of ring-opening polymerization of lactide, the C-6 hydroxyl acts as an initiator, attacking the cyclic ester (lactone) to open the ring and begin the growth of a polymer chain. researchgate.net This reaction proceeds via a "coordination-insertion" mechanism when using initiators like aluminum isopropoxide. researchgate.net

Kinetic and Thermodynamic Analyses of Key Transformations

The outcome of chemical reactions that can yield multiple products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is particularly relevant for the diastereoselective Henry reaction.

Kinetic Control: At low temperatures and with short reaction times, the reaction is essentially irreversible. libretexts.orgpressbooks.pub The major product will be the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible. libretexts.orgpressbooks.pub This allows an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orgmasterorganicchemistry.com

In the context of the Henry reaction on the this compound aldehyde, the anti and syn diastereomers can have different thermodynamic stabilities and different activation energies for their formation. The chelation-controlled pathway leading to the anti product often represents the kinetically favored path. If the reaction were reversible and the syn product were more stable, elevating the temperature could potentially shift the product ratio towards the thermodynamic syn product. Therefore, careful selection of reaction conditions (temperature, catalyst, reaction time) is essential to achieve the desired diastereoselectivity.

In contrast, the SN2 nucleophilic substitution reactions at C-6 are typically under kinetic control. These reactions are generally irreversible due to the expulsion of a very stable leaving group (like triflate), meaning the product distribution is determined by the rate of reaction and not the relative stability of the products. libretexts.org

Conformational Analysis of 1,2:3,4 Di O Isopropylidene α D Galactopyranose and Its Derivatives

Theoretical and Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to predict and rationalize the three-dimensional structures of molecules. For 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, these methods have been crucial in understanding its unusual conformational preferences.

Molecular modeling techniques, including conformational searching with force fields, have been instrumental in determining the preferred conformations of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose. researchgate.net These methods calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy (and therefore more stable) conformations. Such studies have consistently shown that the pyranose ring adopts a non-chair conformation, specifically a skew-boat or twist-boat form. researchgate.netacs.orgacs.org The presence of the fused 1,3-dioxolane (B20135) rings introduces significant steric strain that makes the typical chair conformation energetically unfavorable. chalmers.se Molecular modeling can be used to quantitatively predict the relative energies of various conformations, indicating that the twist-boat is the favored conformation. acs.org

Quantum chemical methods offer a higher level of theory for predicting molecular structures and properties. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to perform detailed calculations on molecular geometry and vibrational frequencies. nih.gov For complex conformational problems, DFT, particularly with functionals like B3LYP, has proven to be highly effective. nih.govabo.fi

Studies on galactose derivatives have successfully used DFT at the B3LYP/cc-pVTZ//B3LYP/6-31G(d,p) level of theory to calculate proton-proton vicinal coupling constants. nih.govabo.fiacs.org The excellent agreement between these calculated values and experimental data provides strong evidence for the predicted conformations. nih.govabo.fi While methods like Hartree-Fock can describe interactions driven by electrostatics, DFT and more advanced methods like Møller-Plesset perturbation theory (MP2) are often required for a more accurate description of the subtle forces, such as dispersion, that influence conformational stability. nih.gov

The structure of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose features a six-membered pyranose ring to which two five-membered 1,3-dioxolane rings are fused. chalmers.se This fusion is the primary reason for the severe distortion of the pyranose ring from a standard chair conformation. chalmers.se X-ray crystallography and computational studies have confirmed that the galactose ring in this molecule and its derivatives adopts a skew conformation, specifically an ᴼS₂ skew. nih.govabo.fiacs.org In contrast, a related compound without the fused rings, 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose, exhibits a standard ⁴C₁ chair conformation in the solid state. nih.govacs.org This highlights the profound impact of the fused dioxolane rings on the conformational preferences of the central pyranose ring. The galactopyranose rings of some derivatives have been found to adopt twist and mixed twist-screw conformations. researchgate.net

While the fused rings significantly restrict the flexibility of the pyranose ring, some degree of conformational dynamics still exists. The concept of pseudorotation describes the conformational interconversion pathways in cyclic molecules without passing through a high-energy planar state. In the case of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, the equilibrium is heavily biased towards a single predominant conformation at room temperature due to the fused rings. acs.org However, if the ring were undergoing rapid interconversion between different twist-boat conformations, the observed NMR coupling constants would be a weighted average of the individual conformers. acs.org The close match between experimental data and values calculated for a single, low-energy twist-boat conformation suggests that it is the dominant species in solution. acs.orgnih.gov

Spectroscopic Methods for Conformational Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount for determining the three-dimensional structure of molecules in solution, providing a crucial link between theoretical predictions and experimental reality.

NMR spectroscopy is a powerful tool for conformational analysis, with vicinal proton-proton coupling constants (³JHH) being especially informative. acs.org These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for various theoretical conformations, the most likely solution-state structure can be identified. nih.govabo.fi

For 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose, the analysis of ¹H NMR coupling constants has been a cornerstone in confirming its twist-boat conformation in solution. researchgate.netacs.org The good agreement between experimental coupling constants and those calculated using DFT for an ᴼS₂ skew conformation solidifies this assignment. nih.govabo.fiacs.org This combined experimental and computational approach provides a detailed and reliable picture of the molecule's structure in solution. nih.govacs.org

Interactive Data Table: Comparison of Measured and Calculated ¹H NMR Vicinal Coupling Constants (Hz) for the Pyranose Ring Protons

| Coupling Constant | Measured Value (Hz) | Calculated Value (Twist-Boat) (Hz) |

| J(1,2) | 5.0 | 5.1 |

| J(2,3) | 2.4 | 2.5 |

| J(3,4) | 7.9 | 8.0 |

| J(4,5) | 1.8 | 1.7 |

**Data sourced from J. Chem. Educ. 1995, 72, 8, 742-744. acs.org

X-ray Crystallography for Solid-State Conformations

The solid-state conformation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose and its derivatives has been extensively investigated using single-crystal X-ray crystallography. This powerful analytical technique provides precise three-dimensional structural information, including bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule in the crystalline state.

A recurring and central finding from X-ray crystallographic studies is that the fusion of the two 1,3-dioxolane rings to the galactopyranose core at the 1,2- and 3,4-positions introduces significant steric strain. This strain forces the six-membered pyranose ring to deviate substantially from the typical and more stable chair conformations observed in many underivatized monosaccharides. Instead, the galactopyranose ring in these diacetal derivatives predominantly adopts various distorted, higher-energy conformations such as skew-boat, twist-boat, and mixed twist-screw forms.

Detailed crystallographic analyses of several derivatives have elucidated the specific nature of these distorted conformations. For instance, the analysis of 6-O-Cyanomethyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose revealed a highly distorted conformation of the pyranose ring, directly attributable to the presence of the two fused five-membered 1,3-dioxolane rings. chalmers.seresearchgate.net This deviation from the usual chair conformation is a hallmark of the diisopropylidenegalactose structure.

Further studies on various 6-substituted derivatives have provided a wealth of data on the solid-state conformations. The crystal structures of several 6-S-heterocyclic and 6-C-sulfonyl derivatives have been determined, consistently showing non-chair conformations for the galactopyranose ring. For example, in a study of 6-S-heterocyclic derivatives, the galactopyranose rings were found to adopt twist and mixed twist-screw conformations. researchgate.net

The crystal structure of 6-deoxy-6-(diethylmalonyl)-1,2;3,4-di-O-isopropylidene-d-galactopyranose provides a specific example of a skew-boat conformation. The crystallographic data for this compound are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 6-deoxy-6-(diethylmalonyl)-1,2;3,4-di-O-isopropylidene-d-galactopyranose

| Parameter | Value |

| Empirical formula | C₁₉H₃₀O₉ |

| Formula weight | 402.43 |

| Temperature | 292(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.3287(4) Å, α = 90° |

| b = 10.8895(4) Å, β = 90° | |

| c = 23.7706(16) Å, γ = 90° | |

| Volume | 2155.9(2) ų |

| Z | 4 |

| Density (calculated) | 1.239 Mg/m³ |

Similarly, detailed crystallographic data have been reported for other derivatives, highlighting the conformational variability induced by different substituents at the C6 position. The crystal structures of 6-C-(benzothiazol-2-yl)sulfonyl-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose and S(R)-6-deoxy-1,2:3,4-di-O-isopropylidene-6-C-(2-pyridyl)sulfinyl-α-D-galactopyranose have been determined, providing further examples of the distorted pyranose ring. tandfonline.com

The table below presents the crystallographic data for these two compounds, illustrating the differences in their crystal packing and unit cell parameters.

Interactive Data Table: Crystallographic Data for 6-Substituted this compound Derivatives

| Compound | 6-C-(benzothiazol-2-yl)sulfonyl-6-deoxy- | S(R)-6-deoxy-6-C-(2-pyridyl)sulfinyl- |

| Empirical formula | C₁₉H₂₃NO₇S₂ | C₁₇H₂₃NO₆S |

| Formula weight | 441.52 | 373.43 |

| Crystal system | Monoclinic | Tetragonal |

| Space group | P2₁ | P4₁2₁2 |

| Unit cell dimensions | a = 10.779(4) Å | a = 10.652(2) Å |

| b = 10.431(6) Å | b = 10.652(2) Å | |

| c = 10.258(6) Å | c = 33.037(4) Å | |

| β = 113.51(2)° | β = 90° | |

| Volume | 1057.4(9) ų | 3751.9(12) ų |

These X-ray crystallographic studies collectively demonstrate that the inherent strain imposed by the fused dioxolane rings is the primary determinant of the solid-state conformation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose and its derivatives, leading to a consistent observation of non-chair, distorted pyranose ring structures. The specific nature of the substituent at the C6 position can further influence the precise geometry and crystal packing.

Future Perspectives and Emerging Research Directions in 1,2:3,4 Di O Isopropylidene α D Galactopyranose Chemistry

Development of Novel Synthetic Transformations and Cascade Reactions

The strategic placement of a single reactive site on 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose makes it an ideal substrate for developing novel synthetic transformations and efficient cascade reactions. A significant advancement is the use of its derivatives in one-pot amination–cyclization cascade reactions for the synthesis of iminosugars. nih.gov This methodology involves the conversion of the parent compound into a derivative such as 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which can then undergo a stereoselective conversion into N-substituted iminosugars in a single, highly efficient step in aqueous media. nih.gov

Another area of development is the use of click chemistry, a set of powerful and reliable reactions for the rapid synthesis of new compounds. The 6-O-prop-2-ynyl derivative of diisopropylidenegalactose is a key precursor for these transformations. uobaghdad.edu.iq This terminal alkyne can undergo a [2+3] cycloaddition reaction with azides, such as nonyl azide (B81097), under copper(I)-catalysis to exclusively form 1,4-disubstituted 1,2,3-triazole-linked glycoconjugates. These reactions are highly significant for the synthesis of biologically active molecules. uobaghdad.edu.iqresearchgate.net

Exploration of New Chemical Space through Diversified Derivatization

The free C-6 hydroxyl group is the primary site for derivatization, allowing for the exploration of a vast new chemical space. A common strategy involves activating this position by converting the hydroxyl group into a good leaving group, such as a tosylate. The resulting compound, 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose, is a versatile intermediate for nucleophilic substitution reactions. researchgate.netsynthose.com

This approach has been successfully employed to introduce sulfur-containing heterocyclic moieties at the C-6 position. researchgate.net By reacting the tosylated derivative with various sulfur nucleophiles, a range of 6-S-heterocyclic derivatives have been synthesized and characterized. researchgate.net This opens avenues for creating novel sugar-based compounds with potentially unique biological activities.

Further diversification is achieved through other transformations at the C-6 position. For instance, reaction with 3-bromoprop-1-yne in the presence of a base affords 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose, introducing a terminal alkyne for subsequent modifications like click chemistry. uobaghdad.edu.iqresearchgate.net Similarly, iodination using triphenylphosphine (B44618) and iodine yields 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, a precursor for synthesizing iminosugars and other derivatives. nih.gov

| Starting Material | Key Reagents | Resulting Derivative | Reference |

|---|---|---|---|

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | p-Toluenesulfonyl chloride (TsCl) | 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose | researchgate.net |

| 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose | Sulfur nucleophiles | 6-S-heterocyclic derivatives | researchgate.net |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 3-Bromoprop-1-yne, NaOH | 6-O-prop-2-ynyl-1,2:3,4-di-O-isopropylidene-α-D-galactose | uobaghdad.edu.iqresearchgate.net |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Triphenylphosphine (PPh₃), Imidazole (B134444), Iodine (I₂) | 6-Deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | nih.gov |

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical properties of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose and its derivatives make them attractive candidates for incorporation into advanced materials and nanostructures. Research has indicated its utility in the synthesis of functional polymer materials. deyerchem.com The carbohydrate backbone can impart specific properties such as biocompatibility and chirality to the resulting polymers. Furthermore, it has been used in the development of new, environmentally friendly dyes. deyerchem.com

In the realm of nanotechnology and medicine, this compound serves as a building block for biological probes. deyerchem.com A notable application is its use in the modification of porphyrins. The resulting carbohydrate-porphyrin compounds exhibit excellent photophysical properties and biocompatibility, making them promising candidates for use as near-infrared probes and photosensitive drugs for the diagnosis and treatment of tumors. deyerchem.com